2-(4-Bromophenyl)-2-(piperazin-1-yl)acetonitrile
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Overview
Description
2-(4-Bromophenyl)-2-(piperazin-1-yl)acetonitrile is a chemical compound characterized by its bromophenyl and piperazine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-2-(piperazin-1-yl)acetonitrile typically involves the reaction of 4-bromophenylacetonitrile with piperazine. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The reaction mixture is heated to a temperature of around 100-150°C for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch processes. The use of catalysts such as palladium or nickel can enhance the efficiency of the reaction and reduce the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromophenyl)-2-(piperazin-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or amides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium iodide (KI) can be used for substitution reactions.
Major Products Formed:
Oxidation: 2-(4-Bromophenyl)-2-(piperazin-1-yl)acetic acid or amide derivatives.
Reduction: Piperazine derivatives or alcohols.
Substitution: Derivatives with different substituents at the bromine position.
Scientific Research Applications
2-(4-Bromophenyl)-2-(piperazin-1-yl)acetonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to investigate the interaction with various biomolecules.
Industry: The compound can be used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 2-(4-Bromophenyl)-2-(piperazin-1-yl)acetonitrile exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The piperazine moiety can act as a ligand, binding to specific sites on target molecules, thereby modulating their activity. The bromophenyl group enhances the compound's affinity and specificity towards these targets.
Comparison with Similar Compounds
2-(4-Bromophenyl)acetonitrile: Lacks the piperazine group, resulting in different chemical properties and reactivity.
2-(4-Bromophenyl)propionic acid: Contains a propionic acid group instead of the nitrile group, leading to different biological activities.
4-Bromophenylacetic acid: Similar to the compound but without the piperazine moiety, affecting its solubility and reactivity.
Uniqueness: 2-(4-Bromophenyl)-2-(piperazin-1-yl)acetonitrile is unique due to the presence of both bromophenyl and piperazine groups, which confer distinct chemical and biological properties compared to similar compounds. This combination allows for a broader range of applications and interactions with biological targets.
Properties
IUPAC Name |
2-(4-bromophenyl)-2-piperazin-1-ylacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3/c13-11-3-1-10(2-4-11)12(9-14)16-7-5-15-6-8-16/h1-4,12,15H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWJNCXBTLEMBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C#N)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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